3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide

Kinase Inhibition Structure-Activity Relationship Chemical Probe Development

3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide (CAS 651305-50-9) is a synthetic, small-molecule isothiazole-4-carboxamide derivative with a molecular formula of C15H20N4OS2 and a molecular weight of 336.48 g/mol. Its structure is defined by an isothiazole core bearing a primary carboxamide at the 4-position, a (pyridin-4-yl)amino group at the 5-position, and a hexylsulfanyl substituent at the 3-position.

Molecular Formula C15H20N4OS2
Molecular Weight 336.5 g/mol
CAS No. 651305-50-9
Cat. No. B12593853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide
CAS651305-50-9
Molecular FormulaC15H20N4OS2
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCCCSC1=NSC(=C1C(=O)N)NC2=CC=NC=C2
InChIInChI=1S/C15H20N4OS2/c1-2-3-4-5-10-21-15-12(13(16)20)14(22-19-15)18-11-6-8-17-9-7-11/h6-9H,2-5,10H2,1H3,(H2,16,20)(H,17,18)
InChIKeyXSVDMPHBAXOWSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide (CAS 651305-50-9): Chemical Identity and Core Structural Features for Procurement


3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide (CAS 651305-50-9) is a synthetic, small-molecule isothiazole-4-carboxamide derivative with a molecular formula of C15H20N4OS2 and a molecular weight of 336.48 g/mol . Its structure is defined by an isothiazole core bearing a primary carboxamide at the 4-position, a (pyridin-4-yl)amino group at the 5-position, and a hexylsulfanyl substituent at the 3-position . The compound is primarily cataloged as a research chemical and screening compound within medicinal chemistry, with its structural features suggesting utility as a kinase inhibitor scaffold or a targeted probe for biological pathway interrogation [1].

Why Generic Substitution is Inadmissible for 3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide (CAS 651305-50-9)


Within the isothiazole-4-carboxamide chemotype, even conservative modifications to the 3-position sulfanyl substituent generate profound and unpredictable shifts in both physicochemical properties and kinase selectivity profiles. The hexylsulfanyl chain uniquely balances lipophilicity (cLogP) for membrane permeability against a defined topological polar surface area (TPSA), directly impacting target engagement and off-target promiscuity [1]. Patent data confirms that related thiazolecarboxamide PIM kinase inhibitors exhibit strict structure-activity relationships (SAR), where alterations to the N-aryl or S-alkyl substituents can abolish inhibitory activity or invert selectivity among the PIM1, PIM2, and PIM3 isoforms [2]. Therefore, procuring a close analog—such as the cyclohexylsulfanyl or phenylethylsulfanyl variant—without direct comparative bioactivity data constitutes a high-risk substitution that cannot guarantee equivalent biochemical performance, selectivity, or solubility, potentially invalidating entire screening cascades or lead optimization efforts [3].

Quantitative Differentiation Guide for 3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide (CAS 651305-50-9)


Absence of Publicly Available Head-to-Head Comparative Data Against Structural Analogs

A comprehensive search of primary research articles, patents, and authoritative chemical databases (PubChem, ChEMBL, ChemSpider) returned no publicly disclosed, quantitative head-to-head comparisons between 3-(hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide and its closest structural analogs, such as the 3-(cyclohexylsulfanyl) or 3-[(2-phenylethyl)sulfanyl] variants. The compound has not been the subject of a published, peer-reviewed biological study with explicit IC50, Ki, or Kd values in any functional or binding assay. This evidence gap is critical: procurement decisions cannot rely on demonstrated differential performance and must be based solely on the compound's structural uniqueness within the broader isothiazole-4-carboxamide class. Any claim of superiority over an analog would be speculative without such data. [1] [2]

Kinase Inhibition Structure-Activity Relationship Chemical Probe Development

Class-Level Inference: Physicochemical Property Differentiation via Computed TPSA and cLogP

In the absence of direct biological data, differentiation can be inferred from computed physicochemical properties, using the thiazole carboxamide chemotype as a baseline. A 2024 in-silico study of a related series of thiazole carboxamide derivatives demonstrated that variations in substituents lead to measurable differences in Lipinski's rule violations, Topological Polar Surface Area (TPSA), and lipophilicity (LogP), which in turn correlate with docking scores and predicted bioavailability. For example, compounds with higher numbers of hydrogen bond donors and acceptors (like those with NH2, C≡N, OH, and C=O groups) showed increased TPSA (Ų) and more electrostatic hydrogen bond interactions, directly impacting their binding affinity to the PDB: 5I9I target. While the specific compound 3-(hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide was not explicitly studied, its computed properties (6 hydrogen bond acceptors, 2 hydrogen bond donors, and 9 rotatable bonds) place it in a similar property space to the most stable and bioavailable derivatives in that study. This class-level inference suggests that the hexylsulfanyl chain may offer a favorable balance of lipophilicity and polarity compared to shorter or more rigid analogs, but this remains to be experimentally verified. [1]

Drug-likeness Lipinski's Rule of Five In-Silico ADME

Structural Differentiation from Closest Patent Analogs Within the PIM Kinase Inhibitor Space

A structural analysis of the compound against the generic Markush structures in key PIM kinase inhibitor patents reveals that 3-(hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide is not specifically exemplified but represents a distinct combination of substituents. In the patent US9458151B2, the generic formula (I) encompasses isothiazole derivatives with an amino-linked aromatic ring at the 5-position and a thioether at the 3-position, which are described as having 'significant inhibitory activity' against Pim kinases. However, the exemplified compounds predominantly feature phenyl or substituted phenyl rings at the 5-position, and the 3-position thioethers are often cycloalkyl or branched alkyl groups [1]. Similarly, the Incyte Corporation patent (US20170182017A1) claims thiazolecarboxamides with a focus on 2-pyridyl or pyrimidinyl groups at the 2-position, rather than the isothiazole core [2]. Therefore, 3-(hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide offers a unique substitution pattern—a straight-chain hexylsulfanyl at the 3-position and a 4-pyridinylamino at the 5-position—not represented in the exemplified compounds of these patents. This structural novelty could translate into a distinct kinase selectivity profile, but this remains a hypothesis until experimentally tested. [3]

PIM Kinase Inhibition Patent SAR Isothiazole Derivatives

Recommended Procurement and Application Scenarios for 3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide (CAS 651305-50-9)


Kinase Selectivity Panel Screening as a Structurally Novel PIM Kinase Probe Candidate

Given its unique combination of an isothiazole core, a 4-pyridinylamino donor, and a flexible hexylsulfanyl chain, this compound is a strong candidate for broad kinase selectivity profiling against a panel of kinases, including but not limited to the PIM family (PIM1, PIM2, PIM3). The structural features are consistent with the type I kinase inhibitor pharmacophore, and the compound's absence from exemplified patent SAR data suggests it may reveal novel selectivity windows. Procurement should be directed toward groups running KINOMEscan or similar competition binding assays to generate the first public structure-activity relationship point for this specific chemotype. [1]

Physicochemical Property Benchmarking Against a Series of 3-Thioether Isothiazole-4-carboxamide Analogs

As no experimental solubility, permeability, or metabolic stability data are available, a comparative panel including 3-(methylsulfanyl)-, 3-(cyclohexylsulfanyl)-, and 3-[(2-phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide should be procured simultaneously. Measuring kinetic solubility (PBS, pH 7.4), PAMPA permeability, and microsomal stability (human and mouse) across this series will quantify the effect of the S-alkyl chain on key drug-like properties, allowing data-driven selection of the optimal lead scaffold. This information is essential before initiating costly in vivo studies. [2]

Structure-Guided Optimization Leveraging the 4-Pyridinylamino Motif for Enhanced Binding

The 4-pyridinylamino substituent is a well-precedented hinge-binding motif in kinase inhibitors. Co-crystallization or docking studies using homology models of PIM1 (PDB: 5I9I) with this compound can guide rational design. The hexylsulfanyl chain is predicted to extend toward the solvent-exposed region, providing a handle for further modification to improve selectivity or pharmacokinetics without disrupting the core binding interactions. This compound serves as a versatile starting point for medicinal chemistry campaigns targeting PIM-driven cancers or inflammatory diseases. [2] [3]

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